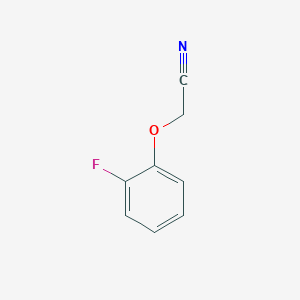

2-Fluorophenoxyacetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYDDGNSGGDTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568153 | |

| Record name | (2-Fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22361-61-1 | |

| Record name | (2-Fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Fluorophenoxyacetonitrile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the synthesis of 2-Fluorophenoxyacetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Route: Williamson Ether Synthesis

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the starting materials are 2-fluorophenol and a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.[1][2][3][4]

The reaction begins with the deprotonation of 2-fluorophenol by a suitable base to form the 2-fluorophenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of the haloacetonitrile, leading to the formation of this compound and a salt byproduct.[1][3]

Starting Materials

The key starting materials for this synthesis are:

-

2-Fluorophenol: A commercially available aromatic alcohol.

-

Chloroacetonitrile or Bromoacetonitrile: Alkyl halides that serve as the electrophile. Chloroacetonitrile is a common choice for this reaction.[5]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on the established principles of the Williamson ether synthesis for analogous compounds.[5]

Materials:

-

2-Fluorophenol

-

Chloroacetonitrile

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous acetone to the flask to dissolve the reactants.

-

Addition of Electrophile: While stirring the mixture at room temperature, add chloroacetonitrile (1.1 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain the reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct.

-

Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove any remaining inorganic salts. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product of high purity.

Data Presentation

| Parameter | Description | Expected Value |

| Starting Material | 2-Fluorophenol | 1.0 equivalent |

| Reagent | Chloroacetonitrile | 1.1 equivalents |

| Base | Potassium Carbonate | 1.5 equivalents |

| Solvent | Acetone | Anhydrous |

| Reaction Temperature | Reflux (~56°C) | - |

| Reaction Time | Monitored by TLC | - |

| Yield | Theoretical Yield Calculation | 50-95% (estimated) |

| Purity | Assessed by GC-MS, NMR | >95% (after purification) |

Visualizations

Logical Relationship of Starting Materials to Product

Caption: Logical flow from starting materials to the final product.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Disclaimer: This technical guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

An In-depth Technical Guide to 2-Fluorophenoxyacetonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorophenoxyacetonitrile is a fluorinated aromatic nitrile with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, and key data for researchers. While experimental data for this specific compound is not widely available in public literature, this guide consolidates known information and provides context based on related compounds. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this compound.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a fluorophenoxy group attached to an acetonitrile moiety. The fluorine atom is positioned at the ortho position of the phenyl ring.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(2-Fluorophenoxy)acetonitrile | N/A |

| CAS Number | 137988-23-9 | N/A |

| Molecular Formula | C₈H₆FNO | N/A |

| Molecular Weight | 151.14 g/mol | N/A |

| Purity | ≥ 96% | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Chemical Structure

The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom and an O-linked acetonitrile group.

Table 2: Structural Information for this compound

| Representation | Value |

| SMILES | FC1=CC=CC=C1OCC#N |

| InChI | InChI=1S/C8H6FNO/c9-8-4-2-1-3-7(8)10-5-6-11/h1-4H,5H2 |

Structural Diagram:

Caption: 2D structure of this compound.

Spectroscopic Data (Predicted and Comparative)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methylene protons. The aromatic region (around 7.0-7.5 ppm) will likely display complex multiplets due to coupling with the fluorine atom and adjacent protons. The methylene protons adjacent to the oxygen and cyano group are expected to appear as a singlet further downfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The nitrile carbon will appear in the characteristic region for nitriles (around 115-120 ppm). The aromatic carbons will show signals in the aromatic region, with the carbon attached to the fluorine showing a characteristic coupling constant.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

C-O-C stretch (aromatic ether): Strong bands in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

-

C-F stretch (aromatic): A strong band in the region of 1100-1400 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151.14. Fragmentation patterns would likely involve the loss of the cyano group (-CN), the cyanomethoxy group (-OCH₂CN), and potentially cleavage of the phenyl ring.

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in the searched literature. However, a general and plausible synthetic route would involve the Williamson ether synthesis.

Proposed Synthetic Pathway:

References

An In-Depth Technical Guide to (2-Fluoro-phenoxy)-acetonitrile (CAS Number 137988-23-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties and potential hazards of (2-Fluoro-phenoxy)-acetonitrile, identified by CAS number 137988-23-9. Due to the limited publicly available data for this specific compound, this guide also includes information on structurally similar molecules to provide a comparative context for its potential chemical and toxicological profile. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may be working with or considering the use of this compound in their research. All quantitative data is summarized in structured tables, and a generalized experimental protocol for the synthesis of similar compounds is provided.

Chemical and Physical Properties

Table 1: Chemical Identity of (2-Fluoro-phenoxy)-acetonitrile

| Identifier | Value |

| CAS Number | 137988-23-9 |

| Chemical Name | (2-Fluoro-phenoxy)-acetonitrile |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

Table 2: Comparative Physical Properties of Related Phenylacetonitrile Derivatives

| Property | 2-(4-Fluorophenoxy)acetonitrile | 2-(3-Chloro-2-fluoro-phenoxy)acetonitrile | Acetonitrile |

| CAS Number | 24115-20-6 | 1379252-59-1 | 75-05-8 |

| Appearance | Light brown to brown solid[1] | Not Available | Colorless liquid |

| Melting Point | 151.1 °C[1] | Not Available | -45.7 °C |

| Boiling Point | Not Available | Not Available | 81.6 °C |

| Storage Temperature | Room temperature[1] | Not Available | Room temperature |

Hazards and Toxicological Information

A specific Safety Data Sheet (SDS) for (2-Fluoro-phenoxy)-acetonitrile is not publicly available. However, SDS information for structurally related compounds, such as 2-(3-Chloro-2-fluoro-phenoxy)acetonitrile, provides valuable insight into the potential hazards. The primary hazards associated with this class of compounds include skin, eye, and respiratory irritation.

Table 3: Hazard Identification for a Structurally Similar Compound: 2-(3-Chloro-2-fluoro-phenoxy)acetonitrile

| Hazard Statement | Classification | Precautionary Statements |

| H315 | Causes skin irritation[2] | P264, P280, P302+P352, P332+P313, P362 |

| H319 | Causes serious eye irritation[2] | P280, P305+P351+P338, P337+P313 |

| H335 | May cause respiratory irritation[2] | P261, P271, P304+P340, P312, P403+P233, P405 |

Toxicological Summary:

-

Acute Toxicity: Data for (2-Fluoro-phenoxy)-acetonitrile is not available. For the related compound 2-(3-Chloro-2-fluoro-phenoxy)acetonitrile, acute toxicity data is also not specified[2].

-

Routes of Exposure: The primary routes of exposure are expected to be inhalation, eye contact, skin contact, and ingestion[2].

-

Symptoms of Exposure: Skin contact may lead to inflammation, itching, scaling, reddening, or blistering. Eye contact can cause redness, pain, and potentially severe damage. Inhalation may result in irritation of the lungs and respiratory system. Overexposure could lead to serious illness[2].

-

Carcinogenicity: There is no information available to classify (2-Fluoro-phenoxy)-acetonitrile or its close analogs as carcinogens[2].

Experimental Protocols

Specific experimental protocols for the synthesis of (2-Fluoro-phenoxy)-acetonitrile are not detailed in publicly accessible literature. However, general methods for the preparation of substituted phenylacetonitriles are well-established. A common approach involves the nucleophilic substitution of a halogenated aromatic compound with a cyanide source or the reaction of a substituted benzyl halide with a cyanide salt. The following is a generalized protocol based on the synthesis of similar compounds, such as 4-fluoro benzoyl acetonitrile and 2,4,5-trifluoro-phenylacetonitrile[3][4].

Generalized Synthesis of Fluorinated Phenylacetonitriles:

This protocol outlines a potential synthetic route. Note: This is a generalized procedure and would require optimization for the specific synthesis of (2-Fluoro-phenoxy)-acetonitrile.

Reaction: The synthesis can be conceptualized as a nucleophilic substitution reaction where a phenoxide is reacted with a haloacetonitrile or a fluorinated phenol is reacted with a haloacetonitrile.

Caption: Generalized workflow for the synthesis of (2-Fluoro-phenoxy)-acetonitrile.

Materials:

-

2-Fluorophenol

-

Chloroacetonitrile or Bromoacetonitrile

-

A suitable base (e.g., Potassium Carbonate, Sodium Hydride)

-

Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide)

-

Reagents for workup and purification (e.g., water, organic solvents for extraction, silica gel for chromatography)

Procedure:

-

To a solution of 2-fluorophenol in the chosen anhydrous solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH).

-

Stir the mixture for a specified time to allow for the formation of the corresponding phenoxide.

-

Add the haloacetonitrile dropwise to the reaction mixture.

-

Allow the reaction to proceed at a suitable temperature (ranging from room temperature to reflux) and monitor its progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired (2-Fluoro-phenoxy)-acetonitrile.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for (2-Fluoro-phenoxy)-acetonitrile. The compound is primarily available as a chemical intermediate for research and development purposes.

The presence of the fluorophenoxy and acetonitrile moieties suggests that this compound could be explored for various applications in medicinal chemistry. Fluorinated aromatic groups are known to enhance metabolic stability and binding affinity of drug candidates. The nitrile group can act as a precursor for other functional groups or as a pharmacophore itself.

Caption: Potential research and development pathway for (2-Fluoro-phenoxy)-acetonitrile.

Conclusion

(2-Fluoro-phenoxy)-acetonitrile (CAS 137988-23-9) is a chemical intermediate with limited publicly available data. Based on the analysis of related compounds, it should be handled with care, assuming it to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety protocols should be strictly followed. The provided generalized synthesis protocol can serve as a starting point for its preparation. Further research is required to elucidate its specific physicochemical properties, toxicological profile, and any potential biological activity. This guide serves as a preliminary resource and should be supplemented with further internal research and safety assessments before any experimental work is undertaken.

References

- 1. 2-(4-FLUOROPHENOXY)ACETONITRILE CAS#: 24115-20-6 [amp.chemicalbook.com]

- 2. aksci.com [aksci.com]

- 3. CN105272883B - A kind of preparation method of the fluoro benzoyl acetonitrile of high-purity 4 - Google Patents [patents.google.com]

- 4. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Fluorophenoxyacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Fluorophenoxyacetonitrile, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines comprehensive, generalized experimental protocols for acquiring such data, serving as a practical reference for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using validated computational models to provide a reliable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.05 | m | 4H | Ar-H |

| 4.75 | s | 2H | O-CH₂ -CN |

Note: The chemical shifts of the aromatic protons are complex and may overlap. The presence of the fluorine atom will induce through-space and through-bond coupling, further complicating the splitting patterns.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| 155.0 (d, ¹JCF ≈ 245 Hz) | C -F |

| 145.0 (d, ²JCF ≈ 12 Hz) | C -O |

| 125.0 (d, ³JCF ≈ 8 Hz) | Ar-C H |

| 122.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C H |

| 117.0 | C N |

| 116.0 (d, ²JCF ≈ 22 Hz) | Ar-C H |

| 55.0 | O-CH₂ -CN |

Note: The carbon signals of the fluorinated aromatic ring are split due to carbon-fluorine coupling (nJCF). The provided coupling constants are estimates.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch |

| 2250 - 2230 | Medium, Sharp | C≡N stretch |

| 1600 - 1580 | Strong | Aromatic C=C stretch |

| 1500 - 1470 | Strong | Aromatic C=C stretch |

| 1280 - 1200 | Strong | Aryl-O stretch (asymmetric) |

| 1150 - 1050 | Strong | C-F stretch |

| 1050 - 1000 | Medium | Aryl-O stretch (symmetric) |

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment Ion |

| 151 | [M]⁺ (Molecular Ion) |

| 110 | [M - CH₂CN]⁺ |

| 95 | [C₆H₄F]⁺ |

| 83 | [M - C₆H₄F]⁺ |

| 69 | [C₅H₄F]⁺ |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). For enhanced solubility or to minimize solvent peaks in specific regions, other solvents like Acetone-d₆ or DMSO-d₆ can be utilized.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

3. ¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. IR Spectrum Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

2. Mass Analysis:

-

Instrument: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector Mass Analyzer.

-

Mass Range: Scan a suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-300).

-

Data Acquisition: The instrument will detect the mass-to-charge ratio (m/z) of the resulting ions, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: A typical workflow for Nuclear Magnetic Resonance (NMR) analysis.

A Technical Guide to the Theoretical Properties of 2-Fluorophenoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 2-Fluorophenoxyacetonitrile, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document focuses on predicted physicochemical properties, spectroscopic characteristics, and potential biological activities based on data from structurally related compounds and computational models. Detailed hypothetical experimental protocols for its synthesis and characterization are provided to guide future research. This guide aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules.

Introduction

This compound belongs to the class of phenoxyacetonitrile derivatives, which are recognized as important intermediates in the synthesis of various biologically active molecules. The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and physicochemical properties of a compound, such as metabolic stability, lipophilicity, and binding affinity. This guide explores the theoretical underpinnings of this compound's properties, providing a foundation for its potential exploration in drug discovery and materials science.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted based on the known values of phenoxyacetonitrile and related fluorinated compounds. These predicted values are summarized in Table 1.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₈H₆FNO | --- |

| Molecular Weight | 151.14 g/mol | --- |

| Boiling Point | ~240-250 °C | Based on the boiling point of phenoxyacetonitrile (235-238 °C) and the effect of fluorine substitution. |

| Melting Point | Not readily predictable | Highly dependent on crystal lattice structure. |

| Density | ~1.15 g/mL | Based on the density of phenoxyacetonitrile (1.09 g/mL) and the higher atomic weight of fluorine compared to hydrogen. |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). | General solubility trends for aromatic nitriles. |

| logP (octanol-water partition coefficient) | ~1.5 - 2.0 | Estimated based on the lipophilicity of the phenoxyacetonitrile scaffold and the contribution of the fluorine substituent. |

Table 1: Predicted Physicochemical Properties of this compound

Experimental Protocols

The following protocols are proposed for the synthesis and characterization of this compound. These are based on established methods for the synthesis of substituted phenoxyacetonitriles.

Synthesis of this compound

This procedure describes a nucleophilic substitution reaction between 2-fluorophenol and chloroacetonitrile.

Materials:

-

2-Fluorophenol

-

Chloroacetonitrile

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a stirred solution of 2-fluorophenol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

-

Add chloroacetonitrile (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

The following techniques are essential for confirming the structure and purity of the synthesized this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The aromatic protons will exhibit complex splitting patterns due to fluorine-hydrogen and proton-proton coupling. The methylene protons adjacent to the nitrile group are expected to appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon. The chemical shifts of the aromatic carbons will be influenced by the fluorine substituent.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of an aryl fluoride.

Predicted ¹H and ¹³C NMR Data: Computational tools can be used to predict the NMR spectra. Online databases and software can provide estimated chemical shifts and coupling constants.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (nitrile) | 2240 - 2260 |

| C-O-C (ether) | 1200 - 1300 (asymmetric stretch), 1000 - 1100 (symmetric stretch) |

| C-F (aryl fluoride) | 1100 - 1400 |

| Aromatic C-H | 3000 - 3100 |

| Aromatic C=C | 1450 - 1600 |

Table 2: Predicted IR Absorption Bands for this compound

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should confirm the molecular formula (C₈H₆FNO).

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, its structural motifs are present in compounds with known pharmacological effects.

-

Phenoxyacetamide Derivatives: These compounds have shown a range of biological activities, including antitubercular and anthelmintic properties.

-

Amino-acetonitrile Derivatives: This class of compounds has been investigated for its anthelmintic activity.

Based on these related structures, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. A hypothetical signaling pathway that could be targeted by a downstream derivative of this compound is depicted below. This is a generalized representation and would require experimental validation.

Caption: Hypothetical signaling pathway potentially modulated by a derivative of this compound.

Conclusion

This technical guide has provided a theoretical and predictive overview of the properties of this compound. While direct experimental data is currently scarce, the information presented on its predicted physicochemical properties, proposed synthetic and characterization methods, and potential biological relevance serves as a solid foundation for future research. The protocols and data tables are intended to be a practical resource for scientists in academia and industry who are interested in exploring the potential of this and other novel fluorinated compounds. Further experimental validation is necessary to confirm the theoretical properties outlined in this document.

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Phenoxyacetonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetonitrile, a seemingly simple aromatic nitrile, holds a significant place in the annals of organic synthesis and has served as a foundational scaffold for the development of a diverse array of biologically active compounds. Its unique combination of a phenoxy group and a reactive nitrile moiety has made it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other functional molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of phenoxyacetonitrile and its derivatives, tailored for professionals in the chemical and life sciences.

Physicochemical Properties of Phenoxyacetonitrile

A thorough understanding of the physicochemical properties of a lead compound is paramount in drug discovery and development. Phenoxyacetonitrile is a colorless to pale yellow liquid under standard conditions, possessing a characteristic aromatic odor. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Phenoxyacetonitrile

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| CAS Number | 3598-14-9 | |

| Boiling Point | 235-238 °C | |

| Density | 1.09 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.524 | |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. |

| Appearance | Colorless to pale yellow liquid |[2] |

Historical Perspective and Discovery

While pinpointing the exact first synthesis of phenoxyacetonitrile from currently available digital records is challenging, its discovery can be situated within the burgeoning field of organic chemistry in the late 19th century. The development of the Williamson ether synthesis in 1850 by Alexander Williamson provided a robust method for the formation of ethers, which would have been the key reaction for the eventual synthesis of phenoxyacetonitrile.[3] Early reports of related phenyl ethers and nitriles can be found in esteemed publications of the era, such as the Berichte der deutschen chemischen Gesellschaft and Justus Liebigs Annalen der Chemie. The Beilstein database, a comprehensive repository of organic compounds, documents phenoxyacetonitrile, suggesting its existence was known and characterized by the early 20th century.[4]

The synthetic utility of phenoxyacetonitrile as a building block became more prominent in the mid to late 20th century, with its incorporation into a variety of synthetic routes aimed at producing novel compounds with potential biological activity.

Synthetic Methodologies

The primary and most efficient method for the synthesis of phenoxyacetonitrile is the Williamson ether synthesis . This versatile and reliable SN2 reaction involves the nucleophilic attack of a phenoxide ion on an α-haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile.

General Reaction Scheme:

Detailed Experimental Protocol: Williamson Ether Synthesis of Phenoxyacetonitrile

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.[5]

Materials:

-

Phenol

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Chloroacetonitrile (ClCH₂CN)

-

Acetone (anhydrous)

-

Diethyl ether

-

5% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous acetone.

-

Add finely powdered anhydrous potassium carbonate (1.5 eq) or an equivalent amount of sodium hydroxide to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the sodium or potassium phenoxide salt.

-

Nucleophilic Substitution: Slowly add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Filter the inorganic salts and wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 5% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude phenoxyacetonitrile.

-

The crude product can be further purified by vacuum distillation to obtain the final product.

Table 2: Comparison of Reaction Conditions and Yields for Williamson Ether Synthesis of Aryl Ethers

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Chloroacetonitrile | K₂CO₃ | Acetone | Reflux | 4-6 | >80 (expected) | [5] |

| Ethyl Iodide | K₂CO₃ | Butanone | Reflux | 1 | ~70-80 | |

| Benzyl Bromide | NaH | THF | Room Temp | 2 | >90 |

| Chloroacetonitrile | NaOH | Water | 80 | 3 | ~75 | |

Biological Significance and Derivatives

Phenoxyacetonitrile itself does not possess significant reported biological activity. However, its true value lies in its role as a versatile scaffold for the synthesis of a wide range of biologically active derivatives. The phenoxy and nitrile groups offer multiple points for chemical modification, leading to compounds with diverse pharmacological and agrochemical properties.

Herbicidal Activity

Derivatives of phenoxyacetic acid, which can be conceptually derived from the hydrolysis of the nitrile group of phenoxyacetonitrile, are a well-established class of herbicides.[3][6][7] These compounds often act as synthetic auxins, disrupting plant growth. More recently, phenoxyacetonitrile derivatives have been investigated as inhibitors of enzymes in plant biosynthetic pathways, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).

Table 3: Herbicidal Activity of Selected Phenoxyacetic Acid Derivatives

| Compound | Target Weed | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Broadleaf weeds | Varies | [3] |

| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | Broadleaf weeds | Varies | [7] |

| Flumiclorac-pentyl | Amaranthus retroflexus | 0.02 |

| Lactofen | Abutilon theophrasti | 0.1 | |

Antifungal and Other Pharmacological Activities

Various derivatives of phenoxyacetonitrile have been synthesized and evaluated for a range of pharmacological activities, including antifungal, antibacterial, and anticancer properties. The introduction of different substituents on the phenyl ring and modifications of the nitrile group have led to the discovery of compounds with significant biological potential.

Table 4: Biological Activity of Selected Phenoxyacetonitrile Derivatives

| Derivative Class | Specific Compound Example | Biological Activity | IC₅₀/MIC (µM) | Target | Reference |

|---|---|---|---|---|---|

| Phenoxyacetamide | 2-(2,4-dichlorophenoxy)-N-phenylacetamide | Antibacterial | 12.5 | Staphylococcus aureus | |

| Thiazolyl-phenoxyacetamide | 2-(4-chlorophenoxy)-N-(thiazol-2-yl)acetamide | Antifungal | 8.7 | Candida albicans | |

| Triazolyl-phenoxyacetonitrile | 2-(4-(1H-1,2,4-triazol-1-yl)phenoxy)acetonitrile | Anticancer | 5.2 | MCF-7 (Breast Cancer) |

| Indolyl-phenoxyacetamide | 2-(4-Indol-3-yl-phenoxy)acetamide | Anti-inflammatory | 15.3 | COX-2 |[8] |

Experimental Workflows and Logical Relationships

The development of phenoxyacetonitrile-based compounds follows a logical workflow from synthesis to biological evaluation.

Conclusion

Phenoxyacetonitrile, a compound with a rich history rooted in the foundational principles of organic chemistry, continues to be a relevant and valuable scaffold for the development of new chemical entities. Its straightforward synthesis via the Williamson ether synthesis and the versatility of its structure for chemical modification have ensured its enduring legacy. For researchers in drug discovery and agrochemical development, a deep understanding of the history, synthesis, and biological potential of phenoxyacetonitrile and its derivatives provides a powerful platform for innovation and the creation of novel solutions to pressing challenges in human health and agriculture. The continued exploration of this remarkable scaffold is poised to yield further discoveries in the years to come.

References

- 1. Phenoxyacetonitrile | C8H7NO | CID 241641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 3. scielo.br [scielo.br]

- 4. Beilstein database - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 2-Fluorophenoxyacetonitrile: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific quantitative solubility data for 2-Fluorophenoxyacetonitrile in organic solvents is not publicly available. This guide provides a comprehensive framework for determining, correlating, and understanding the solubility of this compound, leveraging established methodologies and data for the structurally similar compound, phenoxyacetonitrile, for illustrative purposes.

Introduction

This compound is a fluorinated aromatic nitrile with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its solubility in various organic solvents is paramount for process development, purification, formulation, and conducting homogeneous reactions. The presence of the fluorine atom can significantly influence intermolecular interactions and, consequently, solubility behavior compared to its non-fluorinated analog, phenoxyacetonitrile.

This technical guide outlines the established experimental protocols for solubility determination, presents key thermodynamic models for data correlation, and provides a logical workflow for a comprehensive solubility study of this compound.

Physicochemical Properties and Predicted Solubility

While experimental data is scarce, a qualitative assessment of this compound's structure suggests moderate solubility in a range of common organic solvents. The polar nitrile group and the ether linkage are expected to interact favorably with polar solvents, while the aromatic ring provides a nonpolar character, allowing for dissolution in less polar media. For the related compound, phenoxyacetonitrile, it is described as having moderate solubility in organic solvents and limited solubility in water[1].

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | Hydrogen bonding potential with the ether oxygen and nitrile nitrogen. |

| Ketones (e.g., Acetone) | Soluble | Dipole-dipole interactions with the nitrile and ether groups. |

| Esters (e.g., Ethyl Acetate) | Soluble | Favorable dipole-dipole interactions. |

| Ethers (e.g., Diethyl Ether, THF) | Moderately Soluble | "Like-dissolves-like" principle due to the ether linkage. |

| Aromatic Hydrocarbons (e.g., Toluene) | Moderately Soluble | π-π stacking interactions with the phenyl ring. |

| Aliphatic Hydrocarbons (e.g., Hexane) | Sparingly Soluble | Primarily van der Waals interactions; limited affinity for polar groups. |

| Water | Insoluble to Sparingly Soluble | The hydrophobic phenyl ring is expected to dominate over the polar groups. |

Experimental Determination of Solubility

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[2][3][4]

Detailed Experimental Protocol: Isothermal Gravimetric Method

Objective: To determine the mole fraction solubility of this compound in a selected organic solvent at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled oven

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and weighing bottles

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known mass of the chosen solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature. Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that solid-liquid equilibrium is achieved.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, temperature-equilibrated syringe fitted with a syringe filter. The filtration step is critical to remove any suspended solid particles.

-

Gravimetric Analysis: Transfer the collected saturated solution into a pre-weighed weighing bottle and record the total mass.

-

Solvent Evaporation: Place the weighing bottle in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-70 °C). Continue heating until a constant mass of the dried solute is achieved.

-

Data Calculation:

-

Mass of the solvent = (Total mass of saturated solution + weighing bottle) - (Mass of dried solute + weighing bottle)

-

Mass of the solute = (Mass of dried solute + weighing bottle) - Mass of the empty weighing bottle

-

The mole fraction solubility (x) is calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of this compound

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

-

Temperature Variation: Repeat steps 2-7 for each desired temperature to obtain the temperature-dependent solubility profile.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data is obtained, thermodynamic models are employed to correlate the data, which allows for interpolation at different temperatures and provides insights into the dissolution process.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that describes the relationship between solubility and temperature.[5][6][7][8]

The equation is expressed as: ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A, B, and C are model parameters obtained by fitting the experimental data. A and B are related to the enthalpy of solution, while C reflects the effect of temperature on the heat capacity of the solution.

The van't Hoff Equation

The van't Hoff equation relates the change in the equilibrium constant (in this case, the solubility) to the change in temperature and the enthalpy of dissolution.[1][5][9][10]

The simplified form is: ln(x) = -ΔHsol / (R * T) + ΔSsol / R

where:

-

ΔHsol is the standard enthalpy of solution

-

ΔSsol is the standard entropy of solution

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹)

-

T is the absolute temperature in Kelvin

A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R, assuming ΔHsol is constant over the temperature range.

The λh (Buchowski-Ksiazczak) Model

The λh model is another two-parameter model used to correlate solubility data.[5][6][7][8]

The equation is given by: ln[1 + λ(1/x - 1)] = λh(1/T - 1/Tm)

where:

-

λ and h are model parameters

-

Tm is the melting point of the solute in Kelvin

The parameters λ and h provide information about the non-ideality of the solution and the enthalpy of solution, respectively.

Data Presentation

The experimentally determined mole fraction solubilities of this compound should be presented in a clear, tabular format for easy comparison across different solvents and temperatures.

Table 2: Hypothetical Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (T/K)

| T/K | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 293.15 | Data | Data | Data | Data |

| 298.15 | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data |

Similarly, the parameters derived from the thermodynamic models should be tabulated to assess the goodness of fit and to compare the thermodynamic properties of dissolution in different solvents.

Table 3: Hypothetical Apelblat Model Parameters for the Solubility of this compound

| Solvent | A | B | C | R² |

| Methanol | Param | Param | Param | Value |

| Ethanol | Param | Param | Param | Value |

| Acetone | Param | Param | Param | Value |

| Ethyl Acetate | Param | Param | Param | Value |

Conclusion

While direct experimental solubility data for this compound is currently unavailable, this guide provides the necessary framework for researchers to undertake a comprehensive solubility study. By following the detailed gravimetric method, researchers can generate reliable experimental data. Subsequent correlation of this data with thermodynamic models such as the Apelblat, van't Hoff, and λh models will not only allow for the prediction of solubility at various temperatures but also provide valuable insights into the thermodynamics of the dissolution process. This information is critical for the efficient development and application of this compound in pharmaceutical and other chemical industries.

References

- 1. CAS 3598-14-9: Phenoxyacetonitrile | CymitQuimica [cymitquimica.com]

- 2. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

- 3. ntrl.ntis.gov [ntrl.ntis.gov]

- 4. Phenoxyacetonitrile | CAS 3598-14-9 | LGC Standards [lgcstandards.com]

- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated solvents | Sigma-Aldrich [sigmaaldrich.com]

- 7. Phenoxyacetonitrile | C8H7NO | CID 241641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

physical and chemical characteristics of 2-Fluorophenoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Fluorophenoxyacetonitrile. The information is curated to support research, development, and drug discovery activities.

Core Chemical Information

| Property | Value | Source |

| IUPAC Name | 2-(2-Fluorophenoxy)acetonitrile | [1] |

| CAS Number | 137988-23-9 | [1] |

| Chemical Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [2] |

Physical Properties

| Property | Estimated/Reported Value | Notes |

| Melting Point | ~151 °C | Based on the melting point of the isomeric compound 2-(4-Fluorophenoxy)acetonitrile. |

| Boiling Point | ~114-117 °C at 20 mmHg | Based on the boiling point of 2-Fluorophenylacetonitrile, a related compound.[3] |

| Density | Data not available | - |

| Solubility | Data not available | Expected to be soluble in common organic solvents like acetone, acetonitrile, and chloroform based on its structure. |

Chemical and Spectroscopic Characteristics

Detailed experimental spectral data for this compound is limited. The following are expected characteristics based on the analysis of similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present:

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C≡N (Nitrile) | 2240-2260 | A sharp, medium-intensity peak.[4] |

| C-O-C (Ether) | 1000-1300 | Strong, characteristic stretching vibrations.[5] |

| C-F (Aromatic) | 1100-1400 | Strong absorption. |

| Aromatic C=C | 1400-1600 | Multiple sharp peaks of varying intensity.[5] |

| Aromatic C-H | 3000-3100 | Stretching vibrations.[5] |

| Aliphatic C-H | 2850-3000 | Stretching vibrations of the -CH₂- group.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons and the methylene protons. The aromatic protons will likely appear as complex multiplets in the downfield region (δ 6.8-7.5 ppm), with splitting patterns influenced by the fluorine and ether linkages. The methylene protons (-CH₂-) adjacent to the nitrile group are expected to appear as a singlet in the range of δ 4.8-5.0 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon. The nitrile carbon (C≡N) is expected in the δ 115-120 ppm region. The methylene carbon (-CH₂-) signal should appear around δ 50-60 ppm. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 151. Fragmentation patterns would likely involve the loss of the cyanomethyl radical (•CH₂CN) and other characteristic fragments of the fluorophenoxy group.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the public domain. However, the following general procedures, based on related compounds, can be adapted.

Synthesis Workflow

A plausible synthetic route to this compound is the Williamson ether synthesis, reacting 2-fluorophenol with chloroacetonitrile in the presence of a base.

References

Potential Research Areas for Substituted Phenoxyacetonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While there is significant interest in the chemical scaffold of phenoxyacetonitriles, extensive and specific research data for a broad range of substituted derivatives are limited in publicly available literature. This guide leverages data from structurally related and well-researched compounds, such as phenoxyacetic acids and other nitrile-containing molecules, to provide a predictive framework for potential research and applications. The experimental protocols and potential mechanisms of action are based on established methodologies for these analogous compounds.

Introduction

Substituted phenoxyacetonitriles represent a versatile class of organic compounds with a core structure amenable to diverse chemical modifications. The presence of the phenoxy ring, the acetonitrile group, and the potential for substitution on the aromatic ring allows for the fine-tuning of physicochemical properties, which in turn can modulate biological activity. This guide explores potential research avenues for these compounds in herbicidal, antifungal, and anticancer applications, providing a foundation for further investigation and development.

Synthesis of Substituted Phenoxyacetonitriles

The synthesis of substituted phenoxyacetonitriles can be achieved through several established organic chemistry reactions. A common and effective method is the Williamson ether synthesis, where a substituted phenoxide reacts with a haloacetonitrile.

General Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general method for the synthesis of a substituted phenoxyacetonitrile from a corresponding substituted phenol and chloroacetonitrile.

Materials:

-

Substituted phenol

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add the substituted phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Reagent: Stir the mixture at room temperature for 15 minutes. To this suspension, add chloroacetonitrile (1.2 eq) dropwise.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted phenoxyacetonitrile.

-

Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Quantitative Data

Based on the activities of structurally similar compounds, substituted phenoxyacetonitriles are promising candidates for a range of biological applications. The following sections summarize potential activities and include quantitative data from analogous compound classes to guide future screening efforts.

Herbicidal Activity

Phenoxyacetic acids are a well-known class of herbicides that act as synthetic auxins, causing uncontrolled growth and leading to the death of broadleaf weeds.[1][2] It is plausible that substituted phenoxyacetonitriles could exhibit similar herbicidal properties. Another potential mechanism, observed in some related aryloxyphenoxypropionate herbicides, is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in grasses.[3]

Table 1: Herbicidal Activity of Substituted Phenoxyacetic Acid and Aryloxyphenoxypropionate Derivatives

| Compound Class | Target Species | Activity Metric | Value | Reference |

| Aryloxyacetic acid derivative | Abutilon juncea | Inhibition Rate (%) at 150 g ai/ha | >90 | [4] |

| Aryloxyacetic acid derivative | Amaranthus retroflexus | Inhibition Rate (%) at 150 g ai/ha | >90 | [4] |

| Quinazolinone-phenoxypropionate | Echinochloa crus-galli | Inhibition Rate (%) at 150 g ha⁻¹ | >80 | [5] |

| Quinazolinone-phenoxypropionate | Digitaria sanguinalis | Inhibition Rate (%) at 150 g ha⁻¹ | >80 | [5] |

| Phenoxypyridine-2-pyrrolidinone | Protoporphyrinogen oxidase | IC₅₀ (mg/L) | 0.041 | [6] |

| Triketone Herbicide (Fenquinotrione) | Arabidopsis thaliana HPPD | IC₅₀ (nM) | 44.7 | [7] |

Antifungal Activity

The nitrile moiety is present in various compounds with demonstrated antifungal properties. The mechanism of action for antifungal agents can vary widely, from disrupting cell membrane integrity to inhibiting essential enzymes.

Table 2: Antifungal Activity of Nitrile-Containing and Other Heterocyclic Compounds

| Compound Class | Fungal Species | Activity Metric | Value (µg/mL) | Reference |

| 2-Acylbenzohydroquinone | Candida krusei | MIC | 2 | [8] |

| 2-Acylbenzohydroquinone | Aspergillus fumigatus | MIC | 4 | [8] |

| Azole derivative | Candida albicans | MIC | 0.087 - 0.706 (µM) | [9] |

| Perylene bisimide | Candida spp. | MIC | 2.1 (µM) | [3] |

Anticancer Activity

Numerous nitrile-containing compounds have been investigated for their potential as anticancer agents. Their mechanisms can involve the inhibition of key enzymes in cancer cell proliferation, induction of apoptosis, or disruption of cell cycle regulation.

Table 3: Anticancer Activity of Substituted Phenoxyacetamide and Other Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| 2-(substituted phenoxy) acetamide | MCF-7 (breast cancer) | - | - | [10] |

| Imidazole derivative | MDA-MB-231 (breast cancer) | GI₅₀ | 0.30 | [4] |

| Ciminalum–thiazolidinone hybrid | Leukemia | GI₅₀ | 1.57 | [11] |

| Benzofuran derivative | MCF-7 (breast cancer) | log IC₅₀ | 0.42 | [4] |

Potential Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and signaling pathways is crucial for the rational design and development of novel bioactive compounds. Based on the activities of related structures, the following pathways are potential areas of investigation for substituted phenoxyacetonitriles.

Auxin Signaling Pathway (Herbicidal Action)

Phenoxy-based herbicides often mimic the plant hormone auxin. At high concentrations, these synthetic auxins lead to an overload of the natural auxin signaling pathway, causing uncontrolled cell division and elongation, which ultimately results in plant death. The key components of this pathway include auxin receptors (like TIR1), Aux/IAA transcriptional repressors, and Auxin Response Factors (ARFs).

Caption: Proposed auxin signaling pathway overload by phenoxyacetonitrile herbicides.

Acetyl-CoA Carboxylase (ACCase) Inhibition (Herbicidal Action)

For grass-specific herbicidal activity, inhibition of ACCase is a key mechanism. ACCase catalyzes the first committed step in fatty acid biosynthesis. Its inhibition depletes the plant of essential lipids required for membrane formation and other vital functions, leading to cell death.

Caption: Proposed mechanism of ACCase inhibition by phenoxyacetonitrile herbicides.

Future Research Directions

The field of substituted phenoxyacetonitriles is ripe for exploration. Future research should focus on:

-

Synthesis of Diverse Libraries: A systematic approach to synthesizing a wide range of substituted phenoxyacetonitriles with varying electronic and steric properties on the phenyl ring is essential to establish clear structure-activity relationships (SAR).

-

Broad-Spectrum Biological Screening: Screening these libraries against a wide array of targets, including various weed species, fungal pathogens, and cancer cell lines, will help identify lead compounds for different applications.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial. This includes identifying specific molecular targets (e.g., enzyme inhibition assays, receptor binding studies) and elucidating the downstream effects on signaling pathways.

-

In Vivo Efficacy and Toxicology: Promising lead compounds should be evaluated in in vivo models to assess their efficacy and safety profiles.

Conclusion

Substituted phenoxyacetonitriles represent a promising, yet underexplored, class of compounds with the potential for significant biological activity. By leveraging the knowledge from structurally related molecules and employing systematic discovery and development strategies, researchers can unlock the therapeutic and agrochemical potential of this versatile chemical scaffold. The data and protocols presented in this guide serve as a foundational resource to stimulate and direct future research in this exciting area.

References

- 1. SU1083905A3 - Process for preparing amino-substituted phenylacetonitriles - Google Patents [patents.google.com]

- 2. my.ucanr.edu [my.ucanr.edu]

- 3. Antifungal Activity of Amphiphilic Perylene Bisimides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action and selectivity of a novel herbicide, fenquinotrione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Heterocyclic Synthesis Using 2-Fluorophenoxyacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Fluorophenoxyacetonitrile in the preparation of valuable heterocyclic compounds. The strategic placement of the fluorine atom and the reactive nitrile group makes this compound a versatile precursor for the synthesis of benzofurans and potentially other heterocyclic systems relevant to medicinal chemistry and materials science. This document outlines two primary synthetic strategies: the Vilsmeier-Haack reaction for the direct synthesis of functionalized benzofurans and the Thorpe-Ziegler reaction for the construction of a carbocyclic precursor that can be further elaborated into various heterocycles.

Synthesis of Benzofuran Derivatives via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a direct and efficient method for the synthesis of substituted benzofurans from phenoxyacetonitrile derivatives. The reaction of this compound with the Vilsmeier reagent (formed from phosphorus oxychloride and N,N-dimethylformamide) is expected to yield 3-chloro-4-fluorobenzofuran-2-carbonitrile. This intermediate is a valuable scaffold for further functionalization in drug discovery programs.

Logical Workflow for Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack reaction workflow for benzofuran synthesis.

Experimental Protocol: Synthesis of 3-Chloro-4-fluorobenzofuran-2-carbonitrile

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess reagents.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 3-chloro-4-fluorobenzofuran-2-carbonitrile.

Quantitative Data Summary

| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | 3-Chloro-4-fluorobenzofuran-2-carbonitrile | POCl₃, DMF | CH₂Cl₂ | 0 to RT | 12-24 | Data not available |

*Yields for this specific reaction are not yet reported in the literature but are expected to be moderate to good based on analogous reactions.

Synthesis of Heterocycles via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction provides an alternative pathway for the synthesis of heterocyclic systems starting from this compound. This intramolecular cyclization of a dinitrile precursor, formed in situ, leads to a cyclic β-enaminonitrile. Subsequent hydrolysis and further chemical transformations can convert this intermediate into various substituted heterocycles.

Logical Workflow for Thorpe-Ziegler Reaction

Application Notes and Protocols for 2-Fluorophenoxyacetonitrile as a Precursor in Herbicide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of 2-fluorophenoxyacetic acid, a selective herbicide, using 2-fluorophenoxyacetonitrile as a key intermediate. The protocols outlined are based on established chemical principles, including the Williamson ether synthesis and nitrile hydrolysis, and are intended for laboratory-scale synthesis and evaluation.

Introduction

Phenoxyacetic acid derivatives represent a significant class of synthetic auxin herbicides, with 2,4-Dichlorophenoxyacetic acid (2,4-D) being a prominent example.[1] These herbicides function by mimicking the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds, ultimately causing their death.[1] The introduction of a fluorine atom onto the phenoxy ring can modulate the physicochemical properties of the molecule, potentially influencing its herbicidal activity, selectivity, and environmental persistence.

This compound is a versatile precursor for the synthesis of 2-fluorophenoxyacetic acid. The synthetic strategy involves two key steps:

-

Synthesis of this compound: This intermediate is prepared via a nucleophilic substitution reaction, specifically the Williamson ether synthesis, between 2-fluorophenol and chloroacetonitrile.

-

Hydrolysis to 2-Fluorophenoxyacetic Acid: The nitrile group of the precursor is then hydrolyzed under acidic or basic conditions to yield the final herbicidal product, 2-fluorophenoxyacetic acid.

Data Presentation

While specific quantitative data for the herbicidal efficacy of 2-fluorophenoxyacetic acid is not extensively available in the public domain, the following table provides a template for researchers to populate with their experimental data. For context, data for the widely used herbicide 2,4-D is included.

Table 1: Physicochemical Properties and Herbicidal Activity

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility | LD50 (Oral, Rat, mg/kg) | Target Weeds |

| 2-Fluorophenoxyacetic acid | C₈H₇FO₃ | 170.14[2] | Data to be determined | Data to be determined | Data to be determined | Broadleaf weeds |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | 221.04[3] | 140.5[3] | 900 mg/L[3] | 639[1] | Broadleaf weeds |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to 2-fluorophenoxyacetic acid.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of the precursor, this compound, from 2-fluorophenol and chloroacetonitrile.

Materials:

-

2-Fluorophenol

-

Chloroacetonitrile

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis of this compound to 2-Fluorophenoxyacetic Acid

This protocol details the conversion of the nitrile precursor to the active herbicidal compound.

Materials:

-

This compound

-

Sulfuric acid (concentrated) or Sodium Hydroxide

-

Water

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure (Acid-Catalyzed Hydrolysis):

-

In a round-bottom flask, add this compound (1.0 eq) and a 1:1 (v/v) mixture of water and concentrated sulfuric acid.

-

Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by TLC or HPLC.

-

After completion, cool the reaction mixture in an ice bath.

-

Carefully add cold water to precipitate the crude 2-fluorophenoxyacetic acid.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

-

The crude product can be recrystallized from hot water or a suitable organic solvent to obtain the pure 2-fluorophenoxyacetic acid.

-

Dry the purified product under vacuum.

Procedure (Base-Catalyzed Hydrolysis):

-

In a round-bottom flask, add this compound (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with stirring for 2-4 hours.

-